molecular formula C₁₅H₂₈O₂Si B1146884 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol CAS No. 96685-53-9

2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol

Cat. No.: B1146884
CAS No.: 96685-53-9
M. Wt: 268.47
InChI Key:
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Description

2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₈O₂Si and its molecular weight is 268.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Palladium-Catalyzed Aerobic Oxidation : A study by Khusnutdinova, Rath, & Mirica (2012) explored the aerobic oxidation of a Pd(II) dimethyl complex, leading to the formation of a Pd(III) species and ultimately ethane and a monomethyl complex. This research has implications in the development of Pd catalysts for oxidative coupling of C-H bonds.

  • Insertion and Ene Reactions : Niesmann, Klingebiel, & Noltemeyer (1996) investigated the reactions of di-tert-butyl(di-tert-butylphenylsilyl)iminosilane with compounds having acidic protons, leading to various insertion products. This work, detailed in their paper, contributes to the understanding of silyl ether and aminochlorosilane formation (Niesmann et al., 1996).

  • Intramolecular Cyclization : Gimazetdinov et al. (2017) discussed the intramolecular cyclization of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl) cyclopent-3-en-1-yl]prop-2-enoate, leading to bicyclo[3.1.0]hexene structure. This research provides insights into cyclopropane ring closure mechanisms (Gimazetdinov et al., 2017).

  • Thermal Isomerization : Research by Naka et al. (2008) on the thermolysis of certain silacyclohexenes resulted in products from dyotropic rearrangement, contributing to the knowledge of silicon species in such rearrangements (Naka et al., 2008).

  • Synthesis and Utilization in Reactions : A study by Johns, Grant, & Marshall (2003) focused on the synthesis and utilization of indium (I) iodide for in-situ formation of enantioenriched allenylindium reagents and their addition to aldehydes. This contributes to the field of inorganic compound synthesis and reaction mechanisms (Johns et al., 2003).

Properties

IUPAC Name

2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2Si/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14,16H,1,7-8,10-11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGPHRQKCDCZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698433
Record name 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96685-53-9
Record name 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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